molecular formula C12H16N4S B381879 {[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA CAS No. 380353-34-4

{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA

Cat. No.: B381879
CAS No.: 380353-34-4
M. Wt: 248.35g/mol
InChI Key: HIOOQWNERNJXSZ-PTNGSMBKSA-N
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Description

{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their significant roles in various chemical, biological, and industrial applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with pyridine-2-carbaldehyde under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of pyridine derivatives often employs catalytic processes to enhance yield and efficiency. The Kröhnke pyridine synthesis is one such method, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions . This method is advantageous due to its high yield and the ability to produce highly functionalized pyridines.

Chemical Reactions Analysis

Types of Reactions

{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in enzyme inhibition studies and the development of metal-based drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

380353-34-4

Molecular Formula

C12H16N4S

Molecular Weight

248.35g/mol

IUPAC Name

[(Z)-(2-pyridin-2-ylcyclohexylidene)amino]thiourea

InChI

InChI=1S/C12H16N4S/c13-12(17)16-15-11-7-2-1-5-9(11)10-6-3-4-8-14-10/h3-4,6,8-9H,1-2,5,7H2,(H3,13,16,17)/b15-11-

InChI Key

HIOOQWNERNJXSZ-PTNGSMBKSA-N

Isomeric SMILES

C1CC/C(=N/NC(=S)N)/C(C1)C2=CC=CC=N2

SMILES

C1CCC(=NNC(=S)N)C(C1)C2=CC=CC=N2

Canonical SMILES

C1CCC(=NNC(=S)N)C(C1)C2=CC=CC=N2

Origin of Product

United States

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